![molecular formula C16H11ClN4OS B6567115 7-chloro-2-[(3-methylphenyl)amino]-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one CAS No. 1021261-76-6](/img/structure/B6567115.png)
7-chloro-2-[(3-methylphenyl)amino]-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one
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Overview
Description
The compound “7-chloro-2-[(3-methylphenyl)amino]-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one” is a complex organic molecule that contains several functional groups and rings, including a thiadiazole and a quinazolinone ring . Thiadiazoles are one of the privileged structural fragments in medicinal chemistry, giving rise to compounds with varied bioactivities, such as anticancer, antimicrobial, and antiviral properties .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a thiadiazole ring fused with a quinazolinone ring. The compound also contains a chloro group and an amino group attached to different positions in the molecule .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the various functional groups. For example, the amino group might participate in reactions with electrophiles, and the chloro group could potentially be displaced in nucleophilic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of polar functional groups like the amino group could enhance its solubility in polar solvents .Scientific Research Applications
- The synthesis of 7-substituted-phenyl-8,8a-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidine-6-carbonitriles has been achieved using this compound. Researchers combined 5-(4-chlorophenyl)-1,3,4-thiadiazol-2-amine , aromatic aldehydes, and malononitrile under ultrasonic irradiation and NaOH .
- Additionally, 5-amino-2-[(1,3-benzodioxol-5-yl)methyl]-7-(4-hydroxyphenyl)-1,3,4-thiadiazolo[3,2-α]pyrimidine-6-carbonitrile was synthesized, demonstrating potential as an anticancer agent .
- The compound has been utilized in the green synthesis of novel [1,3,4]thiadiazolo/benzo[4,5]thiazolo[3,2-a]pyrimidines . A robust and sustainable catalyst, vanadium oxide loaded on fluorapatite (V2O5/FAp) , facilitated this one-pot three-component fusion reaction. The advantages include rapid synthesis, mild conditions, eco-friendliness, and reusability of the catalyst .
- Reaction of phenyl acetic acid derivatives with thiosemicarbazide led to the formation of 5-(4-bromobenzyl)-1,3,4-oxadiazole-2-amine and 5-(3-nitrophenyl)-1,3,4-oxadiazole-2-amine .
- Fluorapatite (FAp) , a hexagonal crystal material, has tunable properties due to its ion exchangeability. When combined with metal ions, it becomes a versatile heterogeneous catalyst. FAp has been used in various synthetic organic applications, including those involving vanadium oxide .
- The compound 5-amino-1,3,4-thiadiazole-2-thiol (also known as 2-amino-5-mercapto-1,3,4-thiadiazole ) has been studied . Its properties and potential applications warrant further exploration.
- 5-amino-2-[(1,3-benzodioxol-5-yl)methyl]-7-(4-hydroxyphenyl)-1,3,4-thiadiazolo[3,2-α]pyrimidine-6-carbonitrile was synthesized and evaluated for pharmacological activity . Further investigations could reveal its therapeutic potential.
Anticancer Research
Green Synthesis Catalyst
Oxadiazole Derivatives
Metal-Amended Fluorapatite (FAp)
Thiol Derivative
Pharmacological Evaluation
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
7-chloro-2-(3-methylanilino)-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11ClN4OS/c1-9-3-2-4-11(7-9)18-15-20-21-14(22)12-8-10(17)5-6-13(12)19-16(21)23-15/h2-8H,1H3,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YJKNEULYWBXLSJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC2=NN3C(=O)C4=C(C=CC(=C4)Cl)N=C3S2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11ClN4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-chloro-2-[(3-methylphenyl)amino]-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one |
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